molecular formula C17H20N4O2S B6914478 N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide

N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide

Cat. No.: B6914478
M. Wt: 344.4 g/mol
InChI Key: SXZDLSPAZZUTIV-UHFFFAOYSA-N
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Description

N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide is a complex organic compound that features a unique combination of pyridine, thiazole, and piperidine rings

Properties

IUPAC Name

N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12(22)19-9-13-5-4-8-21(10-13)17(23)15-11-24-16(20-15)14-6-2-3-7-18-14/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZDLSPAZZUTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under basic conditions.

    Coupling with piperidine: The thiazole derivative is then coupled with a piperidine derivative through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It is explored for use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds containing both thiazole and pyridine rings, known for their pharmacological activities.

    Piperidine derivatives: Compounds with a piperidine ring, widely used in medicinal chemistry.

Uniqueness

N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study for developing new therapeutic agents and materials.

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